Welcome to the BenchChem Online Store!
molecular formula C8H15Cl2N5O B8425198 6-Morpholino-3-pyridazinylhydrazine dihydrochloride

6-Morpholino-3-pyridazinylhydrazine dihydrochloride

Cat. No. B8425198
M. Wt: 268.14 g/mol
InChI Key: CUGVKCJTONTOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04329457

Procedure details

One part by weight of the substituted benzylidenehydrazine (compounds of Examples 1 to 6) is heated together with 20 parts by volume of benzene (or toluene or dichloromethane or chloroform) and 20 parts by volume of concentrated hydrochloric (or 48% hydrobromic) acid while stirring at an internal temperature of 40° C. for 1 to 2 hours in such a way that the organic phase is replaced by fresh solvent every 30 minutes. After separation 80-90% of the substituted benzaldehyde can be recovered from the organic phase. From the acidic aqueous phase, 6-morpholino-3-pyridazinylhydrazine dihydrochloride (or dihydrobromide, respectively) is obtained after evaporation and triturating the residue with ethanol and ether.
Name
substituted benzylidenehydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+](C1C=CC(C=[N:9][NH:10][C:11]2[N:12]=[N:13][C:14]([N:17]3[CH2:22][CH2:21][O:20][CH2:19][CH2:18]3)=[CH:15][CH:16]=2)=CC=1)([O-])=O.C1C=CC=CC=1.C1(C)C=CC=CC=1.[Cl:38]CCl>C(Cl)(Cl)Cl>[ClH:38].[ClH:38].[O:20]1[CH2:21][CH2:22][N:17]([C:14]2[N:13]=[N:12][C:11]([NH:10][NH2:9])=[CH:16][CH:15]=2)[CH2:18][CH2:19]1 |f:5.6.7|

Inputs

Step One
Name
substituted benzylidenehydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=NNC=2N=NC(=CC2)N2CCOCC2)C=C1
Name
compounds
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=NNC=2N=NC(=CC2)N2CCOCC2)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
while stirring at an internal temperature of 40° C. for 1 to 2 hours in such a way that the organic phase
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
is replaced by fresh solvent every 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After separation 80-90% of the substituted benzaldehyde
CUSTOM
Type
CUSTOM
Details
can be recovered from the organic phase

Outcomes

Product
Details
Reaction Time
1.5 (± 0.5) h
Name
Type
product
Smiles
Cl.Cl.O1CCN(CC1)C1=CC=C(N=N1)NN
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.